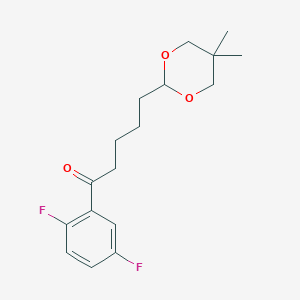

2',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Descripción general

Descripción

2’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a synthetic chemical compound known for its unique physical and chemical properties. It is widely used in various scientific experiments, making it an ideal material for applications in drug discovery, materials science, and analytical chemistry.

Métodos De Preparación

The synthesis of 2’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves several steps. The primary synthetic route includes the reaction of 2,5-difluorobenzene with 5,5-dimethyl-1,3-dioxane-2-one under specific conditions to form the desired product. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the formation of the compound with high purity .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure the compound’s high yield and purity.

Análisis De Reacciones Químicas

2’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Reduction reactions typically yield alcohols or alkanes.

Substitution: Substitution reactions often involve the replacement of fluorine atoms with other functional groups, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with lithium aluminum hydride may produce an alcohol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Fluorinated Compounds in Drug Design

The incorporation of fluorine atoms into organic molecules is known to enhance biological activity. Fluorinated compounds often exhibit improved lipophilicity, metabolic stability, and binding affinity to biological targets. The introduction of fluorine can also influence the conformational properties of molecules, making them more suitable for specific interactions with proteins or enzymes .

Case Studies

- Targeted Protein Degradation : Research has shown that fluorinated benzamide derivatives, similar to 2',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, exhibit increased binding affinity to the cereblon (CRBN) protein, a key target in targeted protein degradation therapies. This enhancement is attributed to the unique electronic properties imparted by the fluorine atoms .

- Anticancer Activity : Several studies have reported that fluorinated compounds can increase the efficacy of anticancer agents by improving their pharmacokinetic profiles. For instance, modifications similar to those found in this compound have been shown to enhance the therapeutic index of existing chemotherapeutic agents .

Photochemistry and Photophysics

Applications in Photocatalysis

Fluorinated compounds are increasingly utilized in photocatalytic applications due to their ability to absorb light effectively and facilitate chemical reactions under light exposure. The unique structure of this compound allows it to serve as an efficient photocatalyst in various organic transformations.

Case Studies

- Photodegradation Studies : Research indicates that compounds like this compound can be used to study photodegradation processes of pollutants under UV light. The compound's stability and reactivity under light make it a valuable tool for understanding environmental degradation mechanisms .

Mecanismo De Acción

The mechanism of action of 2’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

2’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone can be compared with other similar compounds, such as:

4’-Chloro-2’,5’-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone: This compound has a similar structure but includes a chlorine atom, which may alter its reactivity and applications.

2’,3’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone: This compound differs in the position of the fluorine atoms, which can affect its chemical properties and reactivity.

3’,4’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone: Another similar compound with different fluorine atom positions, leading to variations in its chemical behavior.

The uniqueness of 2’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone lies in its specific fluorine atom positions and the presence of the 5,5-dimethyl-1,3-dioxane-2-YL group, which confer distinct physical and chemical properties.

Actividad Biológica

2',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes a valerophenone moiety and a dioxane ring. The presence of fluorine atoms can influence its biological interactions and metabolic pathways.

- Molecular Formula : C15H18F2O3

- CAS Number : 24727867

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit UDP-glucuronosyltransferases (UGTs), which are crucial for drug metabolism and detoxification processes .

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. This could be beneficial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Initial findings indicate that it may modulate inflammatory pathways, suggesting a role in conditions characterized by chronic inflammation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The lipophilicity of the compound affects its absorption rates. Studies using high-performance liquid chromatography (HPLC) have been employed to assess its distribution in biological systems .

- Metabolism : The metabolism of this compound involves conjugation reactions mediated by UGTs. The inhibition of these enzymes can lead to altered pharmacokinetics for co-administered drugs .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- In Vitro Studies :

-

Animal Models :

- In rodent models, administration of the compound showed a reduction in markers of inflammation and oxidative stress, indicating its therapeutic potential in inflammatory diseases.

-

Clinical Implications :

- Ongoing research is examining the efficacy of this compound in treating conditions such as arthritis and metabolic syndrome due to its anti-inflammatory and metabolic modulation properties.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 288.30 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Biological Targets | UGTs, antioxidant pathways |

| Potential Applications | Anti-inflammatory therapies |

Propiedades

IUPAC Name |

1-(2,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)13-9-12(18)7-8-14(13)19/h7-9,16H,3-6,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZBNQZUCNDYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=C(C=CC(=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645964 | |

| Record name | 1-(2,5-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-90-8 | |

| Record name | 1-(2,5-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.